molecular formula C10H11FLi4N5O12P3 B11930270 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium)

2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium)

Cat. No.: B11930270
M. Wt: 533.0 g/mol
InChI Key: KBUMVRYFCCRIEW-RBLJNHJVSA-J
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Description

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) is a fluorinated analog of adenosine triphosphate (ATP). This compound is known for its role as an ATP analog, which means it can mimic the behavior of ATP in various biochemical processes. It is particularly noted for its strong inhibitory effects on poly(AU) synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves the fluorination of adenosine derivatives. One common method includes the use of Therminator DNA polymerases for the highly accurate synthesis of fully 2’-fluoro-modified oligonucleotides . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the precise incorporation of the fluorine atom.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) often involves large-scale chemical synthesis using advanced biotechnological methods. Enzymatic processes, such as those involving mutated purine nucleoside phosphorylases, have shown promise in achieving high yields and conversion rates .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in phosphorylation and dephosphorylation reactions, similar to natural ATP.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various DNA polymerases and RNA polymerases. The conditions often require specific pH levels, temperatures, and the presence of cofactors such as magnesium ions.

Major Products Formed

The major products formed from the reactions of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) include modified nucleotides and oligonucleotides, which are used in various biochemical assays and research applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves its role as an ATP analog. It exerts its effects by inhibiting poly(AU) synthesis through a mixed-type inhibition mechanism. This means it can bind to both the enzyme and the substrate, thereby preventing the synthesis of poly(AU) sequences . The molecular targets include various RNA polymerases and other enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11FLi4N5O12P3

Molecular Weight

533.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1

InChI Key

KBUMVRYFCCRIEW-RBLJNHJVSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N

Origin of Product

United States

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